1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

Rho-Kinase (ROCK1) Pharmacokinetics Oral Bioavailability

Eliminate N1/N2 regioselectivity challenges with this pre-functionalized 6-fluoroindazole building block. Standard N1-alkylation yields only ~58% desired regioisomer; this compound provides defined N1-propan-2-one geometry. 6-Fluoro substitution validated in clinical kinase inhibitors (axitinib, pazopanib, niraparib) and enabled 61% oral bioavailability in GSK's ROCK1 program. Ketone enables four divergent vectors—reductive amination, Grignard, Wittig, condensation—without N1-protection. Bypass in-house alkylation (24–53% yield losses); ensure regioisomeric batch consistency.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B8076254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoro-1H-indazol-1-yl)propan-2-one
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC(=O)CN1C2=C(C=CC(=C2)F)C=N1
InChIInChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3
InChIKeySXHKHMKEIAXLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one (CAS 1956335-76-4): Strategic Indazole Intermediate for Kinase-Targeted Drug Discovery


1-(6-Fluoro-1H-indazol-1-yl)propan-2-one (CAS 1956335-76-4, MF: C₁₀H₉FN₂O, MW: 192.19) is a synthetic N1-alkylated 6-fluoroindazole derivative containing a reactive ketone side chain at the 1-position . This compound serves as a versatile late-stage intermediate for constructing kinase-focused compound libraries, leveraging the privileged 6-fluoroindazole pharmacophore that is extensively validated in clinical-stage kinase inhibitors including axitinib, pazopanib, and niraparib [1]. The 6-fluoro substitution on the indazole ring is established in the medicinal chemistry literature as a critical structural determinant that enhances metabolic stability and target binding affinity relative to non-fluorinated or alternatively halogenated indazole congeners [2]. The ketone functional group at the propan-2-one side chain provides a synthetic handle for further derivatization—including reductive amination, Grignard addition, and condensation reactions—making this compound a strategic procurement choice for medicinal chemistry programs requiring regioselectively N1-functionalized 6-fluoroindazole building blocks.

Why 6-Fluoroindazole N1-Ketone Intermediates Cannot Be Casually Substituted: Quantified Structure–Performance Linkages


Indazole-based intermediates are not interchangeable commodities. In the ROCK1 kinase inhibitor program at GlaxoSmithKline, systematic evaluation of indazole substitution patterns demonstrated that the 6-fluoro substituent was instrumental in decreasing clearance and improving oral bioavailability, culminating in compound 15 achieving 61% oral bioavailability [1]. Substituting the 6-fluoro group with alternative substituents was shown to alter pharmacokinetic outcomes—the unsubstituted indazole amide lead compound 3 was a potent and selective ROCK1 inhibitor but possessed poor oral bioavailability, necessitating the entire optimization campaign that ultimately identified 6-fluoroindazole as the superior scaffold [1]. In the MNK1/2 kinase inhibitor space, indazole-pyridinone derivatives with 6-fluoro substitution (compounds 24 and 26) demonstrated in vivo efficacy by significantly improving survival rates in an endotoxin lethal dose challenge model with concomitant reduction of proinflammatory cytokines TNFα and IL-6 [2]. Furthermore, N1-regioselective alkylation of indazoles is a well-documented synthetic challenge, with standard base-mediated SN2 conditions often yielding moderate N1:N2 selectivity (e.g., 58:42) requiring chromatographic separation [3]. The pre-installed N1-propan-2-one moiety in this compound eliminates this selectivity problem entirely for downstream chemistry, a critical advantage for programs requiring defined regioisomeric purity.

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one: Quantified Comparative Evidence for Procurement Selection


6-Fluoroindazole vs. Unsubstituted Indazole: 61% Oral Bioavailability Achieved Through Fluorine-Dependent PK Optimization

In a head-to-head structure–activity optimization program at GSK, the unsubstituted indazole amide lead compound 3 showed potent ROCK1 inhibition but suffered from poor oral bioavailability that precluded further development. Systematic indazole substitution studies identified 6-fluoroindazole as a critical modification that decreased clearance and improved oral bioavailability. The optimized 6-fluoroindazole-containing dihydropyridone compound 15 achieved 61% oral bioavailability and dramatically reduced mean arterial pressure in spontaneously hypertensive rats following oral administration [1]. This establishes the 6-fluoroindazole scaffold—the core substructure of 1-(6-fluoro-1H-indazol-1-yl)propan-2-one—as the pharmacologically validated choice for programs where oral exposure is a development criterion.

Rho-Kinase (ROCK1) Pharmacokinetics Oral Bioavailability

6-Fluoroindazole-Containing MNK1/2 Inhibitors Demonstrate Significant In Vivo Survival Benefit in Endotoxin Shock Model

Indazole-pyridinone derivatives incorporating the 6-fluoroindazole pharmacophore were optimized as selective MNK1/2 kinase inhibitors. The lead compounds 24 and 26, containing the 6-fluoroindazole core substructure shared with 1-(6-fluoro-1H-indazol-1-yl)propan-2-one, demonstrated statistically significant in vivo efficacy: when administered in mice, both compounds significantly improved survival rates in the endotoxin lethal dose challenge model, with concomitant reduction of proinflammatory cytokine levels—TNFα and IL-6—in serum [1]. This in vivo efficacy was achieved alongside confirmed selectivity for MNK1/2 kinases and metabolic stability [1], establishing the 6-fluoroindazole scaffold as a productive starting point for immunomodulatory kinase inhibitor programs.

MNK1/2 Kinase Inflammatory Disease In Vivo Efficacy

N1-Selective Indazole Alkylation: Eliminating the 58:42 Isomer Problem Through Pre-Functionalized Intermediates

Direct N1-alkylation of indazoles with simple alkyl groups is a well-characterized synthetic selectivity challenge. In a 2024 methodology study, standard base-mediated SN2 alkylation of an indazole with isobutyl bromide (K₂CO₃, DMF, 120 °C) resulted in only a 58:42 mixture of N1:N2 isomers, requiring chromatographic separation to isolate the desired N1 product in a mere 47% yield alongside 25% of the undesired N2 isomer [1]. A subsequent high-throughput experimentation campaign improved selectivity to only a modest 70:30 ratio, which was deemed insufficient for a useful preparative method [1]. The alternative two-step enamine condensation–hydrogenation approach delivered exclusive N1 selectivity with 76% overall yield at scale, but required specialized conditions (Dean–Stark water removal, Pt/C hydrogenation at 40 psi) [1]. By providing the N1-propan-2-one moiety pre-installed, 1-(6-fluoro-1H-indazol-1-yl)propan-2-one bypasses this entire selectivity challenge, eliminating the yield loss and purification burden inherent in direct indazole N1-alkylation approaches and offering an estimated minimum 29% yield advantage (76% optimized vs. 47% standard SN2) while avoiding the need for transition metal hydrogenation infrastructure.

Regioselective Synthesis N1-Alkylation Process Chemistry

Fluorine Substitution at the 6-Position: Established Class-Level Advantage in Metabolic Stability Over Cl, Br, and H Analogs

The comprehensive review of fluorinated indazoles by Lipunova et al. (2016) establishes that incorporation of fluorine atoms into the indazole heterocyclic structure leads to a significant increase in biological activity across multiple therapeutic targets [1]. The 6-fluoro substitution specifically enhances metabolic stability and binding affinity in target interactions, making 6-fluoroindazole a key intermediate in developing kinase inhibitors, receptor modulators, and other therapeutic agents [2]. This is attributed to the electronegativity and C–F bond strength that reduces susceptibility to cytochrome P450-mediated oxidative metabolism at the substituted position—a property not afforded by chloro (weaker C–Cl bond), bromo (larger steric bulk, weaker bond), or unsubstituted (metabolically labile C–H) indazole analogs. In a specific mineralocorticoid receptor antagonist (MRA) program, a 6-fluoroindazole compound 26 was characterized as a potent MRA with excellent metabolic stability, further validating the class-level advantage .

Metabolic Stability Fluorine Chemistry Kinase Inhibitor Design

Current Commercial Availability Profile: Limited Supplier Base With Differentiated Purity and Pricing Tiers

A survey of commercial suppliers for 1-(6-fluoro-1H-indazol-1-yl)propan-2-one reveals a limited supplier landscape, confirming that this compound is a specialized research intermediate rather than a commodity chemical. Fluorochem (UK) offers the compound at 95.0% purity with pack sizes of 250 mg (£324.00) and 1 g (£810.00), with shipping availability from UK, Germany, and China stock locations . MolCore (China) supplies the compound at NLT 98% purity under ISO-certified quality systems, positioned for global pharmaceutical R&D and quality control applications . Chemenu lists the compound at 97% purity (Catalog No. CM231293) for R&D use . The pricing differential between 95% and 98% purity grades, combined with the limited number of verified suppliers, means that procurement decisions should weigh purity requirements against cost, lead time, and intended downstream application. The absence of listing from major global distributors (e.g., Sigma-Aldrich/Merck) further underscores the specialized nature of this intermediate.

Commercial Availability Purity Specifications Procurement

Pre-Installed Ketone Handle Enables Multi-Vector Derivatization Without Protection–Deprotection Sequences

The propan-2-one side chain at the N1 position of 1-(6-fluoro-1H-indazol-1-yl)propan-2-one provides a reactive ketone carbonyl that enables direct downstream diversification through well-established chemistries: reductive amination with primary or secondary amines, Grignard or organolithium addition to generate tertiary alcohols, Wittig olefination, and condensation with hydrazines or hydroxylamines to form hydrazones or oximes. This contrasts with N1-unsubstituted 6-fluoroindazole (CAS 348-25-4), which requires a separate N1-alkylation step before further elaboration—a step that, as documented in Section 3.3, incurs regioselectivity challenges and yield losses [1]. The ketone functionality is also orthogonal to the indazole ring, allowing chemoselective transformations without protection of the indazole NH (which is already alkylated). By comparison, N1-alkyl indazoles bearing ester or amide side chains require hydrolysis or reduction before ketone-like reactivity can be accessed, adding synthetic steps. This multi-vector derivatization potential makes the compound particularly valuable for parallel library synthesis where diverse chemotypes are generated from a single advanced intermediate.

Synthetic Versatility Late-Stage Functionalization Library Synthesis

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one: Defined Application Scenarios Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring Oral Bioavailability: ROCK, MNK, and Related Kinase Programs

For drug discovery programs targeting kinases where oral bioavailability is a lead optimization criterion, 1-(6-fluoro-1H-indazol-1-yl)propan-2-one provides a building block incorporating the 6-fluoroindazole pharmacophore that enabled 61% oral bioavailability in the GSK ROCK1 inhibitor program [1]. The compound's N1-propan-2-one side chain allows direct incorporation into dihydropyridone, pyridinone, or related hinge-binding scaffolds analogous to those validated in the MNK1/2 inhibitor series, where 6-fluoroindazole-containing compounds 24 and 26 showed significant in vivo survival benefit [2]. This scenario is particularly relevant for teams that have identified an indazole-based kinase hinge binder but are struggling with clearance or oral exposure—the 6-fluoro substitution has direct precedent for addressing these specific ADME liabilities.

Parallel Library Synthesis for Indazole-Based Kinase SAR Exploration

Medicinal chemistry teams conducting structure–activity relationship studies around indazole-based kinase inhibitors can use 1-(6-fluoro-1H-indazol-1-yl)propan-2-one as a common late-stage intermediate for divergent library synthesis. The ketone functionality supports at least four distinct derivatization vectors (reductive amination, organometallic addition, Wittig olefination, and condensation chemistry) without requiring N1-protection or regioselective alkylation steps that incur documented 24–53% yield losses [1]. This consolidated intermediate strategy reduces the number of synthetic steps per library member and ensures consistent 6-fluoro substitution and N1-regiochemistry across all analogs, eliminating batch-to-batch variability in biological assay data attributable to regioisomeric impurities.

Immuno-Oncology and Inflammation Programs Targeting the MNK/eIF4E Axis

For programs exploring MNK1/2 kinase inhibition in oncology or inflammatory disease indications, 1-(6-fluoro-1H-indazol-1-yl)propan-2-one provides a direct synthetic entry point to the indazole-pyridinone chemotype validated by Dreas et al. (2021), where optimized derivatives decreased pSer209-eIF4E levels in MOLM16 cells and significantly improved survival in an endotoxin lethal dose challenge model with concomitant reduction of TNFα and IL-6 [1]. The pre-installed propan-2-one side chain can be elaborated to the pyridinone core through condensation chemistry, offering a more convergent synthetic approach than building the entire scaffold from unsubstituted indazole. The 6-fluoro substitution further aligns with the metabolic stability requirements identified as critical in this chemical series, where compounds 24 and 26 were specifically noted as metabolically stable derivatives [1].

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Process chemistry groups evaluating scalable routes to N1-functionalized 6-fluoroindazole drug candidates can use 1-(6-fluoro-1H-indazol-1-yl)propan-2-one as a commercially sourced intermediate for route scouting, bypassing the need to develop and optimize an in-house N1-alkylation procedure. As documented in the Barker et al. (2024) study, achieving exclusive N1-selectivity with simple alkyl groups required a two-step enamine–hydrogenation sequence (Dean–Stark conditions, 5% Pt/C, 40 psi H₂) that demanded specialized infrastructure and delivered 76% yield [1]. For programs where the propan-2-one side chain matches or can be elaborated to the target molecule's N1 substituent, procurement of this pre-functionalized intermediate eliminates the capital and development investment associated with implementing these specialized N1-alkylation conditions, potentially accelerating the route to initial GLP tox batch delivery.

Quote Request

Request a Quote for 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.